BENGHE Foundational & Exploratory

Check Availability & Pricing

"S-Methyl-S-(4-chlorophenyl) sulfoximine"
IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

S-Methyl-S-(4-chlorophenyl)
Compound Name:
sulfoximine

cat. No.: B2881791

An In-Depth Technical Guide to S-Methyl-S-(4-chlorophenyl) sulfoximine for Advanced
Research

Foreword

As a Senior Application Scientist, my experience has shown that the successful integration of
novel functional groups into drug discovery pipelines hinges on a deep, mechanistic
understanding of their synthesis, properties, and strategic value. The sulfoximine moiety, a
unique aza-analogue of the ubiquitous sulfone, has emerged from a niche chemical curiosity to
a cornerstone of modern medicinal chemistry. Its ability to modulate physicochemical
properties, introduce a chiral center at sulfur, and provide a unique hydrogen-bonding profile
makes it an invaluable tool for overcoming complex pharmacological challenges.

This guide is structured not as a rigid template, but as a narrative that follows the logical
progression of scientific inquiry. We begin with the fundamental identity of S-Methyl-S-(4-
chlorophenyl) sulfoximine, proceed to its synthesis with a focus on the causal chemistry,
explore its strategic application as a bioisostere, and conclude with critical analytical and safety
considerations. Every step is grounded in authoritative literature to provide a self-validating
framework for researchers and drug development professionals.

Nomenclature and Chemical Identity
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Correctly identifying a chemical entity is the foundation of all subsequent research. S-Methyl-S-
(4-chlorophenyl) sulfoximine is a specific organosulfur compound with a tetrahedral sulfur(VI)
center.

e IUPAC Name: (4-chlorophenyl)-imino-methyl-oxo-A8-sulfane[1]
« CAS Number: 22132-99-6[1]

e Molecular Formula: C7HsCINOSJ[1]

Common Synonyms:

e 1-Chloro-4-(S-methylsulfonimidoyl)benzene[1][2]

e Sulfoximine, S-(4-chlorophenyl)-S-methyl-[2]

Key Identifiers:

e PubChem CID: 12463932[1]

e InChiKey: XSKJSJPUIQNRSQ-UHFFFAOYSA-N[1]

e Canonical SMILES: CS(=N)(=0)C1=CC=C(C=C1)CI[1]

Physicochemical Properties

The physicochemical profile of a molecule is a critical determinant of its behavior in both
chemical and biological systems. While extensive experimental data for this specific molecule
is not widely published, a combination of computed properties and data from closely related
analogues provides a strong predictive foundation.

Table 1: Physicochemical Data for S-Methyl-S-(4-chlorophenyl) sulfoximine
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Property Value Source

Molecular Weight 189.66 g/mol PubChem[1]

Monoisotopic Mass 189.0015127 Da PubChem[1]

XLogP3 (Computed) 2.3 PubChem[1]

Hydrogen Bond Donors 1 PubChem (Computed)[1]

Hydrogen Bond Acceptors 2 PubChem (Computed)[1]

Rotatable Bond Count 1 PubChem (Computed)[1]

Melting Point 104-105 °C (Bromo-analogue)  Organic Syntheses|[3]

Melting Point 98__100_ "C (N-Bromo AWS A-Z documentation[4]
derivative)?

1Data for the analogous compound S-(4-bromophenyl)-S-methylsulfoximine. Given the
similarity in structure, a comparable melting point is expected. 2Data for the N-bromo derivative
of the target compound, N-Bromo-S-(4-chlorophenyl)-S-methyl sulfoximine.

Synthesis and Mechanistic Rationale

The synthesis of NH-sulfoximines is a well-established field, with the most reliable and common
pathway being a two-stage process: the selective oxidation of a precursor sulfide to a sulfoxide,
followed by the imination of the sulfoxide. This approach provides high yields and avoids the
often harsh conditions required for direct sulfide imination.

Overall Synthesis Workflow

The logical flow from a commercially available starting material to the final sulfoximine product
is a three-step process. This ensures high purity at each stage and maximizes the final yield.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
https://pubchem.ncbi.nlm.nih.gov/compound/S-Methyl-S-_4-chlorophenyl_-sulfoximine
http://orgsyn.org/demo.aspx?prep=v100p0186
http://pstorage-acs-6854636.s3.amazonaws.com/3790810/ol5b01384_si_001.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2881791?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Step 1: Sulfide Synthesis (Nucleophilic Substitution)

4-Chlorothiophenol +
Methyl lodide

Base (e.g., K2COs)
Solvent (e.g., Acetone)

y

1-Chloro-4-(methylthio)benzene
(Precursor Sulfide)

Oxidant (e.g., H202)
Solvent (e.g., Acetic Acid)

Step 2: Sele#ve Oxidation

4-Chlorophenyl Methyl Sulfoxide
(Key Intermediate)

NH Source (e.g., NH2CO2NHa)
Activator (e.g., Phl(OAc)2)
Solvent (e.g., MeOH)

Step 3: N&-Imination

S-Methyl-S-(4-chlorophenyl) sulfoximine
(Final Product)

Click to download full resolution via product page

Caption: A robust three-step synthesis workflow for S-Methyl-S-(4-chlorophenyl) sulfoximine.

Detailed Experimental Protocol
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This protocol is adapted from highly reliable, peer-reviewed procedures for structurally identical
analogues, ensuring a high probability of success.[3][5][6][7]

Step 1: Synthesis of 1-Chloro-4-(methylthio)benzene (Sulfide Precursor)

» Rationale: This is a standard Williamson ether synthesis analogue for thioethers. 4-
chlorothiophenol is deprotonated by a mild base to form the more nucleophilic
thiophenoxide, which then displaces the iodide from methyl iodide.

e Procedure:

o To a solution of 4-chlorothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

o Stir the suspension at room temperature for 20 minutes.

o Add methyl iodide (1.2 eq) dropwise to the mixture.

o Continue stirring at room temperature for 4-6 hours, monitoring by TLC until the starting
thiol is consumed.

o Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under
reduced pressure.

o Redissolve the residue in diethyl ether, wash with 1M NaOH and then brine.

o Dry the organic layer over anhydrous MgSOa, filter, and evaporate the solvent to yield the
crude product, which can be purified by distillation if necessary.

Step 2: Oxidation to 4-Chlorophenyl Methyl Sulfoxide (Sulfoxide Intermediate)

» Rationale: Selective oxidation of the sulfide to the sulfoxide is crucial, as over-oxidation to
the sulfone would render the subsequent imination step impossible. Using an oxidant like
sodium metaperiodate or a controlled amount of hydrogen peroxide in acetic acid provides
excellent selectivity.[5][6]

e Procedure:

o Dissolve 1-chloro-4-(methylthio)benzene (1.0 eq) in glacial acetic acid.[5]
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o Slowly add 30% hydrogen peroxide (4.0 eq) to the solution while stirring at room
temperature.[5]

o Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
o Once complete, carefully neutralize the solution with aqueous NaOH (4M).
o Extract the product with dichloromethane (3x volumes).

o Combine the organic layers, dry over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure to yield the pure sulfoxide.[5]

Step 3: Imination to S-Methyl-S-(4-chlorophenyl) sulfoximine

e Rationale: This step, adapted from a verified Organic Syntheses procedure for the bromo-
analogue, utilizes (diacetoxyiodo)benzene to activate the sulfoxide towards nucleophilic
attack by an ammonia equivalent (from ammonium carbamate).[3][7] This method is reliable
and avoids the need for metal catalysts.

e Procedure:

o In a round-bottomed flask, suspend 4-chlorophenyl methyl sulfoxide (1.0 eq) and
ammonium carbamate (2.0 eq) in methanol.[7]

o Add (diacetoxyiodo)benzene (2.5 eq) in portions over 5-10 minutes. Effervescence (COz2)
will be observed.

o Stir the reaction mixture at room temperature for 3-5 hours.
o Remove the methanol under reduced pressure.

o Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous NaHCOs to
neutralize the acetic acid byproduct.

o Separate the layers, and wash the organic layer with water and then brine.

o Dry the organic phase over anhydrous NazSOa4, filter, and concentrate.
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o Purify the crude product by flash column chromatography on silica gel (e.qg., using an ethyl
acetate/hexane gradient) to yield the final sulfoximine.[7]

Applications in Medicinal Chemistry & Drug
Development

The sulfoximine functional group has garnered significant attention as a bioisosteric
replacement for sulfones and sulfonamides.[8] This strategic replacement can profoundly and
beneficially alter a drug candidate's properties.

o Improved Physicochemical Properties: Replacing a flat, non-basic sulfone with a tetrahedral,
weakly basic NH-sulfoximine can increase polarity and often improves aqueous solubility—a
common hurdle in drug development.[9][10]

o Enhanced Metabolic Stability: The sulfoximine moiety is generally robust to metabolic
degradation, which can lead to improved pharmacokinetic profiles.[9]

» Novel Structural Vectors: The nitrogen atom on the sulfoximine provides an additional vector
for chemical modification, allowing for fine-tuning of properties like potency, selectivity, and
pharmacokinetics.[9]

 Clinical Precedent: The value of this moiety is not merely theoretical. Several sulfoximine-
containing compounds have advanced into clinical trials, including the CDK inhibitor
roniciclib and the ATR inhibitor AZD6738, validating its utility in modern drug design.[8][11]

Conceptual lllustration: Sulfoximine as a Bioisostere

The following diagram illustrates the core concept of using a sulfoximine to replace a sulfone,
highlighting the key changes in geometry and hydrogen bonding potential that are exploited by
medicinal chemists.
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Drug Candidate Modification
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Caption: Bioisosteric replacement of a sulfone with a sulfoximine in drug design.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized
compound.

e Mass Spectrometry (MS): PubChem lists GC-MS data for this compound, which would show
a molecular ion peak corresponding to its mass (m/z = 189 for [M]*).[1]

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H NMR: Based on the closely related (4-bromophenyl)(imino)(methyl)-A®-sulfanone, the
expected spectrum would show:
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= Two doublets in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the AA'BB'
system of the 1,4-disubstituted benzene ring.[7]

= Asinglet for the S-methyl group (approx. 3.1 ppm).[7]

» A broad singlet for the N-H proton (approx. 2.7 ppm), which is exchangeable with D20.
[7]

o 183C NMR: The spectrum for the bromo-analogue shows four distinct carbon signals: two
aromatic methines, one quaternary aromatic carbon attached to sulfur, and the S-methyl
carbon. A similar pattern is expected for the chloro-analogue.[7]

= Aromatic carbons: ~129-143 ppm.
» S-Methyl carbon: ~46 ppm.

Safety and Handling

While no specific toxicology report for S-Methyl-S-(4-chlorophenyl) sulfoximine is available,
data for the immediate synthetic precursor, 4-chlorophenyl methyl sulfoxide, and related
compounds provide a basis for a cautious approach.

e Precursor Hazards: 4-Chlorophenyl methyl sulfoxide is classified as harmful if swallowed
(Acute Tox. 4), causes skin irritation, and causes serious eye damage.[12]

e Handling Recommendations:

Work should be conducted in a well-ventilated fume hood.

o

[¢]

Personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a
lab coat, is mandatory.

[¢]

Avoid inhalation of dust or vapors and contact with skin and eyes.

[¢]

In case of contact, flush the affected area with copious amounts of water.

e Related Compound Toxicology: Studies on p-chlorophenyl methyl sulfide, sulfoxide, and
sulfone have shown potential for hepatic effects in animal models.[13] While this does not
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directly translate to the sulfoximine, it suggests that compounds in this chemical class should
be handled with respect for their potential biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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